molecular formula C23H13ClFN3O2 B2382012 2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1358704-66-1

2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No.: B2382012
CAS No.: 1358704-66-1
M. Wt: 417.82
InChI Key: RLZXNSQTRMZJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure.

    Introduction of Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions, where the appropriate halogenated precursors are used.

    Construction of Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinolinone core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-1(2H)-one: Similar structure but with a quinoline core instead of isoquinolinone.

    2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzoxazin-1(2H)-one: Similar structure but with a benzoxazinone core.

Uniqueness

The uniqueness of 2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClFN3O2/c24-15-6-4-8-17(12-15)28-13-20(18-9-1-2-10-19(18)23(28)29)22-26-21(27-30-22)14-5-3-7-16(25)11-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZXNSQTRMZJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.